molecular formula C9H11NO4 B1670616 DL-Dopa CAS No. 63-84-3

DL-Dopa

Numéro de catalogue: B1670616
Numéro CAS: 63-84-3
Poids moléculaire: 197.19 g/mol
Clé InChI: WTDRDQBEARUVNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-Dopa, also known as DL-3,4-dihydroxyphenylalanine, is a racemic mixture of both D-Dopa and L-Dopa. It is an amino acid derivative that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is widely recognized for its application in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby alleviating symptoms associated with dopamine deficiency .

Applications De Recherche Scientifique

Parkinson's Disease Treatment

DL-Dopa is widely recognized for its effectiveness in alleviating the symptoms of Parkinson's disease. It compensates for decreased dopamine levels in the brain, which are characteristic of this condition. The administration of this compound can lead to significant improvements in motor function and quality of life for patients suffering from Parkinson's disease.

  • Mechanism of Action : Upon administration, this compound crosses the blood-brain barrier and is converted to dopamine. This replenishment helps restore normal motor function .

Dopamine-Responsive Dystonia

In addition to Parkinson's disease, this compound is also effective in treating certain forms of dystonia that respond to dopamine therapy. Patients with this condition can experience substantial relief from involuntary muscle contractions and abnormal postures when treated with this compound .

Case Study 1: Efficacy in Parkinson's Disease

A study involving a cohort of Parkinson's disease patients demonstrated that those treated with this compound showed significant improvement in their Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to baseline measurements. The study highlighted that approximately 70% of patients experienced a marked reduction in motor symptoms within weeks of initiating treatment .

Case Study 2: Long-term Effects and Dyskinesia

Research has indicated that while this compound effectively manages symptoms initially, long-term use can lead to complications such as levodopa-induced dyskinesia (LID). A longitudinal study tracked patients over five years, revealing that nearly 50% developed LID after prolonged exposure to this compound . This underscores the need for careful management and potential adjunct therapies to mitigate adverse effects.

Mechanisms Underlying Applications

The therapeutic effects of this compound are linked to its ability to modulate various signaling pathways within the brain:

  • Dopamine Receptor Activation : this compound enhances activity in both D1R and D2R expressing neurons in the striatum, leading to improved motor control .
  • Neuroplasticity : Chronic administration has been shown to upregulate transcription factors such as ΔFosB, which are associated with neuroplastic changes that may contribute to both therapeutic effects and dyskinesia .

Data Table: Summary of Clinical Findings

ApplicationPatient PopulationKey FindingsReference
Parkinson's Disease100 patients70% improvement in UPDRS scores
Dopamine-Responsive Dystonia50 patientsSignificant reduction in muscle contractions
Long-term Dyskinesia Risk200 patients50% developed dyskinesia after 5 years

Mécanisme D'action

Target of Action

DL-Dopa, also known as Levodopa, primarily targets the dopaminergic neurons in the brain . It is a precursor of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior . In conditions like Parkinson’s disease, where there is a deficiency of dopamine, this compound serves to supplement the low endogenous levels of dopamine .

Mode of Action

This compound is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . This conversion can occur on either side of the blood-brain barrier, but it is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once in the brain, this compound is converted into dopamine, supplementing the low levels of dopamine and alleviating symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

This compound is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . Once it crosses the blood-brain barrier, it is decarboxylated by the enzyme L-aromatic-amino-acid decarboxylase to form dopamine . This newly formed dopamine can then be released by neurons to transmit signals in the brain .

Pharmacokinetics

This compound exhibits unique pharmacokinetics, including an extensive presystemic metabolism and rapid absorption in the proximal small bowel by a saturable facilitated transport system shared with other large neutral amino acids . Its transport from plasma to the brain is mediated by the same carriers operating in the intestinal mucosa . This compound has a very short plasma half-life, resulting in marked plasma drug concentration fluctuations .

Result of Action

The primary result of this compound’s action is the increase in dopamine levels in the brain. This helps to alleviate the symptoms of conditions like Parkinson’s disease, where there is a deficiency of dopamine . Long-term use of this compound can lead to motor fluctuations and dyskinesias .

Action Environment

Environmental factors can influence the action of this compound. For example, peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet . This suggests that environmental conditions can influence the efficacy and stability of this compound. Furthermore, the release of chemical compounds like this compound into the environment by plants can affect the growth and development of neighboring plants, an interaction named allelopathy .

Analyse Biochimique

Biochemical Properties

DL-Dopa plays a significant role in biochemical reactions. It is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . It can act as an L-tyrosine mimetic and be incorporated into proteins by mammalian cells in place of L-tyrosine . The enzyme tyrosine hydroxylase requires oxygen and the cofactors tetrahydrobiopterin and iron to metabolize L-tyrosine into this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used to increase dopamine concentrations in the treatment of Parkinson’s disease, Parkinsonism, dopamine-responsive dystonia, and Parkinson-plus syndrome . It influences cell function by increasing the levels of dopamine, a neurotransmitter that controls mood, mental health, heart rate, and other vital functions .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its conversion to dopamine. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase) . It can also be directly metabolized by catechol-O-methyl transferase to 3-O-methyldopa, and then further to vanillactic acid .

Temporal Effects in Laboratory Settings

Over time, the therapeutic window of this compound narrows, such that previously effective doses of this compound no longer provide adequate motor symptom control . At the beginning of a dosing period, this compound levels overshoot the therapeutic window, resulting in an “On” state with dyskinesia .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a murine model of OCA1, 28 days of this compound supplementation (10 mg/kg) during the postnatal critical period of retinal development caused an improvement in retinal morphology and function during and after the end of the treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . It can also be directly metabolized by catechol-O-methyl transferase to 3-O-methyldopa, and then further to vanillactic acid .

Transport and Distribution

This compound is most commonly formulated as an oral tablet with a peripheral dopa decarboxylase inhibitor indicated for treatment of Parkinson’s disease . It is absorbed in the small intestine, travels to the brain via the circulatory system, and is converted to dopamine inside neurons by an AADC enzyme .

Subcellular Localization

The subcellular localization of this compound is primarily within the dopaminergic neurons of the brain, where it is converted to dopamine . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase), which is found in these neurons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Dopa can be synthesized through several methods, including:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Activité Biologique

DL-Dopa , or D,L-3,4-dihydroxyphenylalanine , is a non-proteinogenic amino acid that serves as a precursor to dopamine, a critical neurotransmitter in the brain. It is primarily used in the treatment of Parkinson's disease, where it helps to replenish dopamine levels that are deficient due to neuronal degeneration. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

This compound is converted into dopamine through a decarboxylation reaction facilitated by the enzyme aromatic L-amino acid decarboxylase . This conversion occurs in the brain, allowing this compound to effectively cross the blood-brain barrier , which is a significant limitation for direct dopamine administration. The increase in dopamine levels helps alleviate motor symptoms associated with Parkinson’s disease.

Key Biological Activities

  • Dopaminergic Activity : this compound enhances dopaminergic neurotransmission, improving motor functions in Parkinson's patients.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially slowing the progression of neurodegenerative diseases.
  • Cognitive Effects : Research indicates that this compound may influence cognitive functions, although findings are mixed regarding its efficacy in enhancing cognitive performance.

Parkinson's Disease Treatment

This compound is the most effective treatment for Parkinson's disease. It significantly improves motor symptoms and quality of life for many patients. A landmark study by Birkmayer and Hornykiewicz in 1961 demonstrated remarkable improvements in bedridden patients following this compound administration .

Dyskinesia Induction

While this compound is effective, long-term use can lead to L-DOPA-induced dyskinesia (LID) , characterized by involuntary movements. A study involving rats showed that only those with significant dopaminergic neuron loss developed dyskinetic behaviors when treated with this compound .

Cognitive Function Studies

Recent research has explored the impact of this compound on cognitive functions. One study found that while spatial fluid intelligence improved less in patients receiving this compound compared to a placebo group, verbal fluid intelligence scores did not show significant differences . This suggests potential limitations in cognitive enhancement associated with this compound therapy.

Table 1: Summary of Key Studies on this compound

StudyFindingsPopulationKey Outcomes
Birkmayer & Hornykiewicz (1961)Significant motor improvement in Parkinson's patientsBedridden patientsPatients able to walk and speak clearly post-treatment
Winkler et al. (2014)Dyskinesia observed only in severely affected ratsRodent modelDyskinetic behaviors correlated with >80% dopaminergic neuron loss
Cognitive Training Study (2020)Negative correlation between this compound levels and spatial reasoning improvementHealthy adultsHigher plasma levels linked to lesser cognitive gains

Case Study: L-DOPA Therapy Impact

In a clinical setting, a patient with advanced Parkinson's disease experienced profound improvements after starting this compound therapy. Initially unable to perform daily activities, the patient regained mobility and improved speech clarity within weeks of treatment initiation. This case underscores the transformative potential of this compound for individuals with severe motor deficits .

Propriétés

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020549
Record name dl-Dopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name DL-Dihydroxyphenylalanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13956
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.6 mg/mL
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63-84-3, 5796-17-8
Record name DL-DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxyphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Dopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-DOPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Dopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dihydroxyphenyl)-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The autoxidation of dopa, i.e. a dopachrome formation without enzyme participation, is not found at pH=6.5 in the observed period.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Dopa
Reactant of Route 2
DL-Dopa
Reactant of Route 3
Reactant of Route 3
DL-Dopa
Reactant of Route 4
DL-Dopa
Reactant of Route 5
DL-Dopa
Reactant of Route 6
DL-Dopa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.